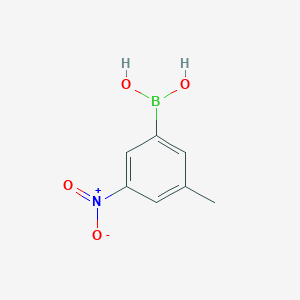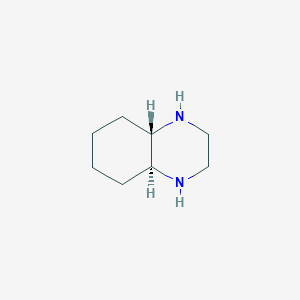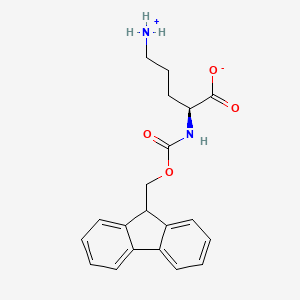
(3-Methyl-5-nitrophenyl)boronic acid
説明
“(3-Methyl-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H8BNO4 and a molecular weight of 180.95 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Methyl-5-nitrophenyl)boronic acid” can be represented by the SMILES notation: OB(C1=CC(N+=O)=CC©=C1)O .
Physical And Chemical Properties Analysis
“(3-Methyl-5-nitrophenyl)boronic acid” has a molecular weight of 180.95 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, specific information about its boiling point, melting point, density, and flash point is not available .
科学的研究の応用
Diol Recognition and Binding
Boronic acids like 3-methoxycarbonyl-5-nitrophenyl boronic acid have shown high affinity for binding to diols. This property is utilized in recognizing and binding to various diols, such as catechol dyes and fructose, suggesting potential applications in carbohydrate recognition and sensor technology (Mulla, Agard, & Basu, 2004).
Fructose Reduction in Food Matrices
Boronic acids are investigated for their ability to specifically reduce fructose in food matrices like fruit juice. This is based on the ability of boronic acids to form esters with diol structures. Specific substituted boronic acids, including 3-carboxy-5-nitrophenylboronic acid and 3-methoxy-5-nitrophenylboronic acid, have been studied for their interaction with fructose, indicating potential applications in food industry and health-related research (Pietsch & Richter, 2016).
Macrocyclic Chemistry
Boronic acids are used in the synthesis of macrocyclic compounds. For instance, compounds derived from 2,6-pyridinedimethanol and 3-nitrophenyl boronic acid have been explored, showing applications in the field of organometallic chemistry and molecular engineering (Fárfan et al., 1999).
Sugar Sensing Systems
The interaction between phenyl boronic acids and pendant diols is employed in designing sugar sensing systems. This includes using phenyl boronic acids grafted on carbon nanotubes for saccharide recognition, demonstrating potential in biomedical and environmental monitoring applications (Mu et al., 2012).
Chemosensors for Biological Substances
Boronic acids, due to their interaction with diols, are used in developing fluorescent chemosensors. These sensors are capable of probing carbohydrates and other bioactive substances, highlighting their significance in medical diagnostics and biological research (Huang et al., 2012).
特性
IUPAC Name |
(3-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTYCALTZBCOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-nitrophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (Z)-2-acetamido-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8060010.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B8060015.png)
![5-(4-Methylphenyl)-2-phenyl-7-piperazin-1-yl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060017.png)
![7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060023.png)
![2-methoxy-6-[(Z)-2-nitroethenyl]phenol](/img/structure/B8060029.png)
![2-[5-Chloro-2-(hydroxymethyl)indol-1-yl]ethanol](/img/structure/B8060031.png)



![Triethyl-[3-(2,3,3-trimethylindol-1-ium-1-yl)propyl]azanium;dibromide](/img/structure/B8060055.png)
![N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B8060071.png)


![Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8060112.png)